molecular formula C28H28N6O8S2 B11547825 N,N'-dicyclohexyl-9-(dicyanomethylidene)-4,5-dinitro-9H-fluorene-2,7-disulfonamide

N,N'-dicyclohexyl-9-(dicyanomethylidene)-4,5-dinitro-9H-fluorene-2,7-disulfonamide

Cat. No.: B11547825
M. Wt: 640.7 g/mol
InChI Key: CFCPTFWHPRDYAX-UHFFFAOYSA-N
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Description

N2,N7-Dicyclohexyl-9-(dicyanomethylidene)-4,5-dinitro-9H-fluorene-2,7-disulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with dicyanomethylidene, dinitro, and disulfonamide groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-Dicyclohexyl-9-(dicyanomethylidene)-4,5-dinitro-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting with the preparation of the fluorene core. The introduction of dicyanomethylidene, dinitro, and disulfonamide groups requires specific reagents and conditions. For instance, the dicyanomethylidene group can be introduced using malononitrile in the presence of a base, while the dinitro groups are typically added via nitration reactions using nitric acid and sulfuric acid. The disulfonamide groups are introduced through sulfonation followed by amide formation with cyclohexylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and sulfonation steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2,N7-Dicyclohexyl-9-(dicyanomethylidene)-4,5-dinitro-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and sulfonamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield diamino derivatives, while oxidation can lead to quinone derivatives.

Scientific Research Applications

N2,N7-Dicyclohexyl-9-(dicyanomethylidene)-4,5-dinitro-9H-fluorene-2,7-disulfonamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of resistant cancers.

    Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which N2,N7-Dicyclohexyl-9-(dicyanomethylidene)-4,5-dinitro-9H-fluorene-2,7-disulfonamide exerts its effects is complex and involves multiple pathways:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, leading to changes in cellular processes.

    Pathways Involved: It can modulate oxidative stress pathways, induce apoptosis in cancer cells, and inhibit microbial growth by disrupting cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
  • N2,N7-Dicyclohexyl-9-(dicyanomethylene)-9H-fluorene-2,7-disulfonamide

Uniqueness

N2,N7-Dicyclohexyl-9-(dicyanomethylidene)-4,5-dinitro-9H-fluorene-2,7-disulfonamide is unique due to the presence of both dicyanomethylidene and dinitro groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors.

Properties

Molecular Formula

C28H28N6O8S2

Molecular Weight

640.7 g/mol

IUPAC Name

2-N,7-N-dicyclohexyl-9-(dicyanomethylidene)-4,5-dinitrofluorene-2,7-disulfonamide

InChI

InChI=1S/C28H28N6O8S2/c29-15-17(16-30)26-22-11-20(43(39,40)31-18-7-3-1-4-8-18)13-24(33(35)36)27(22)28-23(26)12-21(14-25(28)34(37)38)44(41,42)32-19-9-5-2-6-10-19/h11-14,18-19,31-32H,1-10H2

InChI Key

CFCPTFWHPRDYAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=C(C#N)C#N)C=C(C=C4[N+](=O)[O-])S(=O)(=O)NC5CCCCC5

Origin of Product

United States

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